IDE1 - 1160927-48-9

IDE1

Catalog Number: EVT-270011
CAS Number: 1160927-48-9
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE 2. Induces Sox17 expression. Activates TGF-β signaling and downstream Smad2 phosphorylation. Upregulates Nodal expression. Induces gut tube formation in vivo.
IDE1 is a small molecule capable of inducing definitive endoderm from embryonic stem cells. It has been shown to induce the differentiation of Sox17+/FoxA2+-expressing pancreatic progenitors from human and mouse embryonic stems cells (EC50 = 125.5 nM in vitro) by activating the TGF-β signaling pathway. IDE1-derived endodermal cells injected into E8.75 mouse embryos ex vivo have been shown to incorporate into the developing gut tube, contributing to its formation. Furthermore, when treated with either indolactam V or a standard regimen of the growth factor FGF-10, retinoic acid, and hedgehog inhibitors, IDE1-induced endodermal cells can form Pdx1-expressing pancreatic progenitors.
IDE1 is a potent cell-permeable definitive endoderm formation inducer (EC50 = 125 nM, ESC) similar to IDE2. IDE1 induces Sox17 expression. It also activates TGF-β signaling and downstream Smad2 phosphorylation. IDE1 upregulates Nodal expression.

1. (E)-3-[[[[6-(2-Carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid (SB 201993) []

    Compound Description: SB 201993 is a potent and novel leukotriene B4 (LTB4) receptor antagonist. It exhibits competitive inhibition of [3H]LTB4 binding to LTB4 receptors on human polymorphonuclear leukocytes with a Ki of 7.1 nM. This compound also effectively blocks LTB4-induced calcium mobilization and degranulation responses in these cells. Furthermore, SB 201993 demonstrates both oral and topical anti-inflammatory activity. []

    Relevance: While SB 201993 belongs to a different chemical class than 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid, both compounds share a crucial structural similarity: the presence of a benzoic acid moiety. This shared feature suggests potential interest in exploring the biological activity of 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid in the context of LTB4 receptor antagonism, given the established activity of SB 201993. []

2. 4-[N-[(6RS)-2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid []

    Compound Description: This compound is a crucial intermediate in synthesizing potent inhibitors of thymidylate synthase (TS). []

3. Repaglinide []

    Compound Description: Repaglinide ((S)-6al) is a benzoic acid derivative belonging to the meglitinide class of drugs used to treat type 2 diabetes. It's significantly more potent than sulfonylureas like glibenclamide and glimepiride in stimulating insulin release. Its mechanism of action involves binding to the sulfonylurea receptor, but with distinct hydrophobic interactions compared to sulfonylureas. []

    Relevance: Although Repaglinide and 2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid possess different core structures, they both belong to the benzoic acid derivatives class and exhibit biological activities related to metabolic regulation. [] This structural similarity suggests potential research avenues for exploring the impact of structural modifications on the activity and specificity of these compounds.

Source and Classification

IDE1 is synthesized through chemical processes and is classified as an organic compound, specifically a small molecule involved in cellular differentiation. It belongs to a broader category of compounds that include various alkaloids and derivatives, as well as other organic compounds that interact with biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDE1 involves de novo chemical synthesis techniques. It has been derived from a library designed to identify potential histone deacetylase inhibitors. The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and inert atmospheres to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile, with reactions often conducted under nitrogen or argon atmospheres to maintain purity.

The synthesis process can be summarized as follows:

  1. Starting Materials: Selection of appropriate precursors that can yield IDE1 through chemical transformations.
  2. Reaction Conditions: Use of inert atmospheres and controlled temperatures to facilitate reactions without contamination.
  3. Purification: Post-reaction purification techniques such as chromatography may be employed to isolate IDE1 from by-products.
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: The exact molecular formula for IDE1 is not explicitly stated in the sources but can be derived from its structural analysis.
  • Spectroscopy Data:
    • NMR Spectroscopy: Provides information on the hydrogen environments within the molecule.
    • IR Spectroscopy: Identifies functional groups based on characteristic absorption peaks.
    • Mass Spectrometry: Determines the molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions and Technical Details

IDE1 can engage in various chemical reactions typical for small organic molecules. Notable reaction types include:

  • Oxidation: Potentially converting functional groups into more oxidized forms.
  • Reduction: Transforming certain groups into their reduced counterparts.
  • Substitution Reactions: Where reactive sites on the molecule can be replaced with other functional groups.

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation processes, while reducing agents such as lithium aluminum hydride are suitable for reduction reactions.

Mechanism of Action

Process and Data

The mechanism by which IDE1 induces differentiation into definitive endoderm involves interaction with specific transcription factors that regulate gene expression. IDE1 acts by modulating histone acetylation status, thereby influencing chromatin structure and accessibility of transcriptional machinery to target genes involved in endodermal differentiation.

Key points about its mechanism include:

  • Targeting Histone Deacetylases: By inhibiting these enzymes, IDE1 alters gene expression profiles conducive to endoderm formation.
  • Dose-Dependent Activity: The effectiveness of IDE1 has been shown to vary with concentration, indicating a finely tuned biological response .
Physical and Chemical Properties Analysis

Physical Properties

IDE1 exhibits characteristics typical of organic compounds:

Chemical Properties

Chemical properties include stability under various conditions (light, heat) and reactivity with other chemical species:

  • Stability: Generally stable under inert conditions but may degrade or react under oxidative environments.
  • Reactivity: Can participate in typical organic reactions such as nucleophilic substitutions or electrophilic additions depending on its functional groups.
Applications

Scientific Uses

IDE1 holds significant potential in biomedical research due to its ability to induce definitive endoderm differentiation. This property makes it valuable for:

  • Stem Cell Research: Facilitating studies on cell lineage specification and tissue engineering.
  • Regenerative Medicine: Potential applications in developing therapies for diseases related to endoderm-derived tissues such as diabetes.
Discovery & Development of IDE1

High-Throughput Screening for Definitive Endoderm Induction

IDE1 (Induce Definitive Endoderm 1) was discovered through innovative high-throughput screening (HTS) methodologies aimed at identifying small molecules that replicate embryonic developmental signaling. HTS enables rapid testing of large chemical libraries (≥100,000 compounds) against phenotypic cellular assays. In the case of IDE1, screening focused on activators of the TGF-β pathway—specifically, molecules inducing definitive endoderm (DE) differentiation in embryonic stem cells (ESCs). This process involved:

  • Automated Cell-Based Assays: Fluorescence or luminescence reporters linked to DE-specific genes (e.g., SOX17, FOXA2) enabled quantitative detection of differentiation [4] [6].
  • Library Composition: Screening libraries comprised diverse, drug-like small molecules with proven biocompatibility, such as heterocyclic compounds and natural product derivatives [9].
  • Hit Identification: IDE1 emerged as a top hit due to its consistent induction of DE markers. Primary validation included dose-response curves (EC₅₀ = 125 nM) and specificity verification via orthogonal assays [8].

Table 1: Key HTS Parameters for IDE1 Discovery

ParameterSpecificationRole in IDE1 Discovery
Screening Library Size>850,000 compoundsMaximized chemical diversity for target identification [9]
Assay Format384-/1536-well microplatesEnabled miniaturized, high-volume testing
Detection MethodFluorescent gene reporters (e.g., SOX17-GFP)Quantified definitive endoderm differentiation [4]
Hit Selection CriteriaEC₅₀ < 200 nM; >10-fold inductionIdentified potent, reproducible activators

Structural Optimization & Structure-Activity Relationship (SAR) Analysis

IDE1 (chemical name: 1-[2-[(2-Carboxyphenyl)methylene]hydrazide]heptanoic acid; MW: 306.31 g/mol) features a hydrazone linker connecting a 2-carboxyphenyl group and a heptanoic acid chain. Its SAR was elucidated through systematic structural modifications:

  • Critical Pharmacophores:
  • The hydrazone bridge (‑N=CH‑) is essential for TGF-β pathway activation. Replacement with rigid bonds (e.g., ethylene) abolished activity.
  • The terminal carboxylic acid on the aliphatic chain enables receptor binding, as esterification reduced potency by >90% [8].
  • Ortho-carboxyl substitution on the phenyl ring enhanced cellular permeability and Smad2 phosphorylation efficiency [8].
  • Aliphatic Chain Flexibility: Extension beyond seven carbons diminished solubility, while shorter chains (C5) reduced efficacy (EC₅₀ > 500 nM). The C7 length optimally balanced lipophilicity and target engagement [8].
  • Stereochemistry Considerations: IDE1 exists as E/Z isomers; both configurations retain bioactivity, indicating stereochemical flexibility in target binding [8].

Table 2: Molecular Features of IDE1 and Analogues

Structural RegionOptimal FeatureImpact of Modification
Hydrazone Linker‑N=CH–Replacement eliminated TGF-β activation
Phenyl Substituent2-Carboxyl groupShift to meta or para reduced potency 3-fold
Aliphatic ChainHeptanoic acid (C7)C5: Lower efficacy; C9: Poor solubility
Terminal Group‑COOHEsterification decreased activity (IC₅₀ >1 µM)

Comparative Efficacy Against Protein-Based Inducers

IDE1’s performance was benchmarked against protein-based inducers like Activin A and Nodal—established agonists of TGF-β signaling used in DE differentiation. Key comparative insights include:

  • Potency Matching: IDE1 (EC₅₀: 125 nM) achieved DE differentiation rates comparable to 100 ng/mL Activin A in human ESCs, evidenced by equivalent SOX17/FOXA2 expression [4] [8].
  • Mechanistic Efficiency: Both IDE1 and Activin A induced Smad2 phosphorylation and upregulated Nodal expression. However, IDE1 showed faster kinetics (peak phosphorylation at 2h vs. 4h for Activin A) [5].
  • Cell-Type Specificity: Unlike Activin A, IDE1 failed to induce DE in unrestricted somatic stem cells (USSCs), highlighting its selectivity for pluripotent ESCs [4].
  • Cost and Reproducibility Advantages: IDE1 provided significant cost savings and batch-to-batch consistency over recombinant proteins, which require complex purification and are prone to variability [8].

Table 3: IDE1 vs. Protein-Based Inducers in Definitive Endoderm Formation

ParameterIDE1Activin A/NodalFunctional Outcome
DE Marker InductionSOX17⁺/FOXA2⁺ cells: ~85%~80–90%Matches protein efficacy [4]
Signaling KineticsSmad2-P max: 2hSmad2-P max: 4hFaster pathway activation
Cell Line CompatibilityPluripotent ESCs onlyESCs, some somatic stem cellsRestricted utility of IDE1 [4]
ScalabilityLow cost; syntheticHigh cost; biological productionIDE1 enhances large-scale applications

Properties

CAS Number

1160927-48-9

Product Name

IDE1

IUPAC Name

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+

InChI Key

ABKJCDILEUEJSH-MHWRWJLKSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

IDE1; IDE-1; IDE 1.

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.